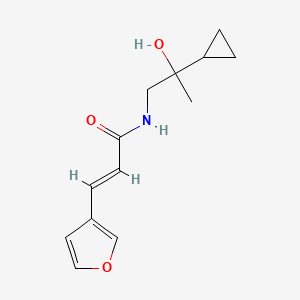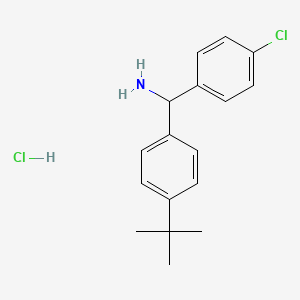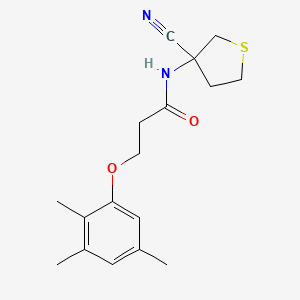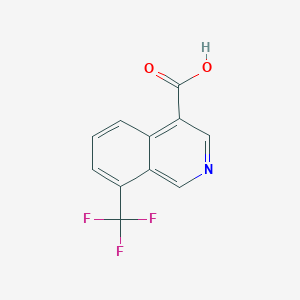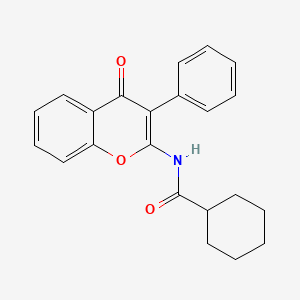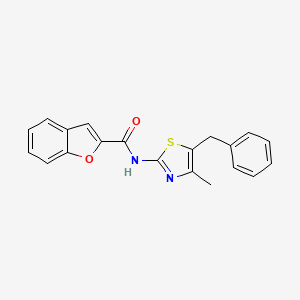
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, also known as BMK-1, is a compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological mechanisms and as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
Antitumor Activity
- A study demonstrated that certain derivatives of N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide exhibited significant antitumor effects, specifically inhibiting the in vitro growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antimicrobial Screening
- Novel derivatives of this compound were synthesized and shown to possess antibacterial activity against various pathogenic microorganisms, including both gram-negative and gram-positive bacterial strains (Idrees et al., 2019).
Biological Screening
- Thiazole-5-carboxamide derivatives, including variants of N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, were found to exhibit diverse biological activities such as antibacterial, antifungal, and anti-inflammatory activities (Mhaske et al., 2011).
Cellular Ultrastructure and Antioxidant System Activity
- A study on lymphoma cells revealed that a thiazole derivative of this compound had a pronounced cytotoxic action on tumor cells, influenced cellular ultrastructure, and affected the activity of enzymes in the antioxidant defense system, indicating its potential as an antitumor drug (Shalai et al., 2019).
Proapoptotic Effects on Glioma Cells
- Another study reported the compound's significant antiproliferative and proapoptotic actions on glioma cells, showing higher cytotoxicity compared to other drugs and inducing apoptosis through mechanisms involving reactive oxygen species production and DNA damage (Finiuk et al., 2019).
Propiedades
IUPAC Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-18(11-14-7-3-2-4-8-14)25-20(21-13)22-19(23)17-12-15-9-5-6-10-16(15)24-17/h2-10,12H,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWXLZFWRUPVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

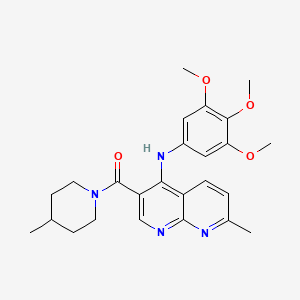
![3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one](/img/structure/B2417111.png)
![1-(2-(Thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2417112.png)
![(E)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2417114.png)
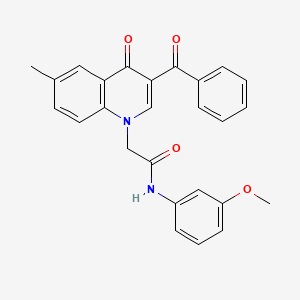
![5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)
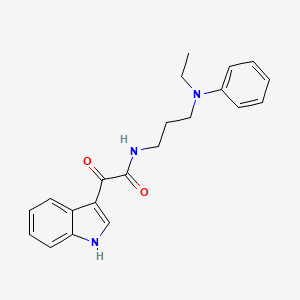
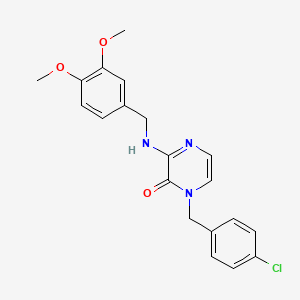
![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)
